molecular formula C19H18N2O7 B5194436 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid

Cat. No. B5194436
M. Wt: 386.4 g/mol
InChI Key: HENVUSVJVSGYIA-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, also known as BF-5m, is a synthetic compound that has gained popularity in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid improves glucose metabolism by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and physiological effects:
4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In neurons, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid protects against oxidative stress and inflammation, improves mitochondrial function, and promotes neuronal survival. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid improves glucose metabolism, reduces insulin resistance, and prevents obesity and fatty liver.

Advantages and Limitations for Lab Experiments

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has several advantages for lab experiments, including high purity, high yield, and well-defined chemical structure. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is also stable under physiological conditions and can be easily synthesized in large quantities. However, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has some limitations, such as low solubility in water and limited bioavailability in vivo. These limitations can be overcome by formulating 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in appropriate delivery systems and optimizing the dosing regimen.

Future Directions

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has great potential for further research and development in various fields. Some possible future directions include:
1. Investigating the pharmacokinetics and pharmacodynamics of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in vivo to optimize the dosing regimen and improve the bioavailability.
2. Developing novel delivery systems for 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid to enhance its solubility and target specific tissues or organs.
3. Studying the molecular mechanisms of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in different cell types and animal models to identify new therapeutic targets and pathways.
4. Evaluating the safety and efficacy of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in clinical trials for cancer, neurodegenerative diseases, and metabolic disorders.
5. Exploring the potential synergistic effects of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid with other therapeutic agents or modalities.
Conclusion:
4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a promising synthetic compound with potential therapeutic applications in cancer, neuroprotection, and metabolic disorders. The synthesis method has been optimized to yield high purity and high yield of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid exerts its therapeutic effects through multiple mechanisms of action and has various biochemical and physiological effects in different cell types and animal models. 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has several advantages for lab experiments, but also some limitations that can be overcome by appropriate formulation and dosing. Future research directions include investigating the pharmacokinetics and pharmacodynamics of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid, developing novel delivery systems, studying the molecular mechanisms, evaluating the safety and efficacy in clinical trials, and exploring potential synergistic effects.

Synthesis Methods

The synthesis of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid involves the reaction of 3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acrylic acid with butylamine in the presence of a coupling agent. The resulting compound is then purified through chromatography to obtain pure 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. The synthesis method has been optimized to yield high purity and high yield of 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid.

Scientific Research Applications

4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and metabolic disorders. In cancer research, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In metabolic disorders, 4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has been shown to improve glucose metabolism and reduce insulin resistance.

properties

IUPAC Name

4-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O7/c22-17(23)4-1-7-20-18(24)13(21-19(25)15-3-2-8-26-15)9-12-5-6-14-16(10-12)28-11-27-14/h2-3,5-6,8-10H,1,4,7,11H2,(H,20,24)(H,21,25)(H,22,23)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENVUSVJVSGYIA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCCC(=O)O)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCCC(=O)O)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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